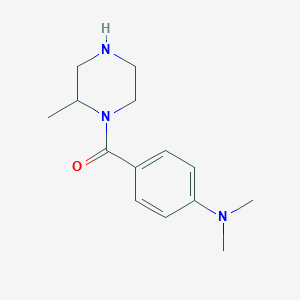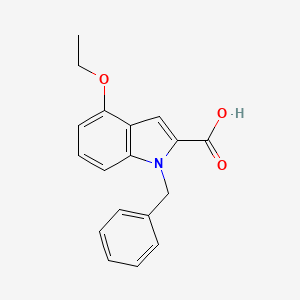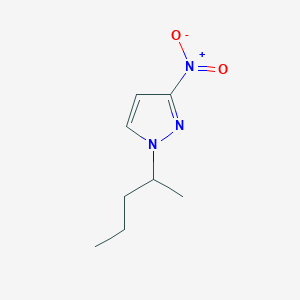
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its benzyl group at the 1-position, methoxy groups at the 4 and 7 positions, and a carboxylic acid group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . They can affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more . The downstream effects of these pathway modulations would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels . These effects could include changes in enzyme activity, modulation of receptor signaling, alteration of gene expression, and more .
準備方法
The synthesis of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,7-dimethoxyindole with benzyl bromide in the presence of a base, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
化学反応の分析
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters of the compound.
科学的研究の応用
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
類似化合物との比較
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
4,7-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the benzyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the methoxy groups at the 4 and 7 positions, which can influence its solubility and interaction with molecular targets.
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid: Has only one methoxy group, which may result in different pharmacological properties compared to the compound with two methoxy groups.
特性
IUPAC Name |
1-benzyl-4,7-dimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-15-8-9-16(23-2)17-13(15)10-14(18(20)21)19(17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWNPDMZIJKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(N(C2=C(C=C1)OC)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6361859.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
amine hydrochloride](/img/structure/B6361871.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)




![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
